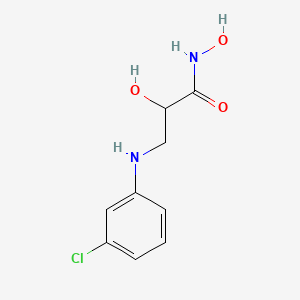
3-(3-Chloroanilino)-N,2-dihydroxypropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-Chloroanilino)-N,2-dihydroxypropanamide is a chemical compound that features a chloroaniline group attached to a dihydroxypropanamide backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chloroanilino)-N,2-dihydroxypropanamide typically involves the reaction of 3-chloroaniline with a suitable dihydroxypropanamide precursor. One common method involves the nucleophilic substitution of 3-chloroaniline with a dihydroxypropanamide derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic attack .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process can be optimized for higher yields and purity by employing advanced techniques such as continuous flow reactors and high-throughput screening of reaction conditions .
化学反応の分析
Types of Reactions
3-(3-Chloroanilino)-N,2-dihydroxypropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions typically require a base like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines .
科学的研究の応用
3-(3-Chloroanilino)-N,2-dihydroxypropanamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 3-(3-Chloroanilino)-N,2-dihydroxypropanamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit cyclooxygenase enzymes, thereby reducing inflammation .
類似化合物との比較
Similar Compounds
2-(3-Chloroanilino)nicotinic acid hydrazides: These compounds have similar structures and exhibit anti-inflammatory and analgesic activities.
Clonixin: Another compound with a similar chloroaniline group, used as a non-steroidal anti-inflammatory drug.
Uniqueness
3-(3-Chloroanilino)-N,2-dihydroxypropanamide is unique due to its specific dihydroxypropanamide backbone, which may confer distinct biological and chemical properties compared to other similar compounds .
特性
CAS番号 |
62902-14-1 |
|---|---|
分子式 |
C9H11ClN2O3 |
分子量 |
230.65 g/mol |
IUPAC名 |
3-(3-chloroanilino)-N,2-dihydroxypropanamide |
InChI |
InChI=1S/C9H11ClN2O3/c10-6-2-1-3-7(4-6)11-5-8(13)9(14)12-15/h1-4,8,11,13,15H,5H2,(H,12,14) |
InChIキー |
SHWAGOQVVADRLK-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)Cl)NCC(C(=O)NO)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


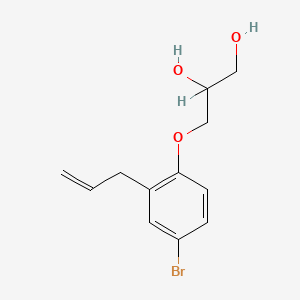
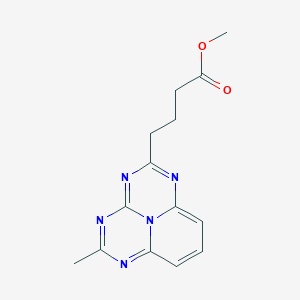
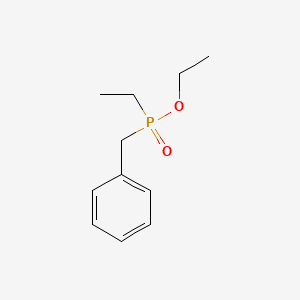

![Carbamic acid, [4-(pentyloxy)phenyl]-, 2-(4-morpholinyl)ethyl ester](/img/structure/B14500130.png)
![2-cyano-N-[(E)-hydrazinylidenemethyl]-2-[(4-nitrophenyl)diazenyl]acetamide](/img/structure/B14500133.png)
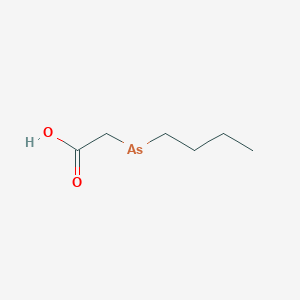

![Spiro[cyclohexane-1,3'-[3H]imidazo[2,1-a]isoindole]-2',5'-dione](/img/structure/B14500161.png)
![4-[(4-Ethylphenyl)diazenyl]aniline](/img/structure/B14500173.png)
![3-hydroxy-2-[4-(2-methylpropyl)phenyl]propanoic Acid](/img/structure/B14500191.png)
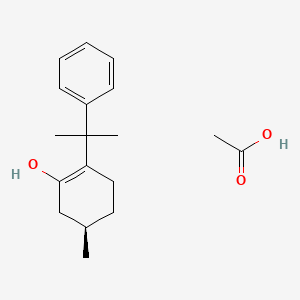
![1-Methoxy-4-{[(4-methoxyphenyl)(phenyl)methyl]sulfanyl}benzene](/img/structure/B14500201.png)
![3-{3-[2-(4-Arsonophenyl)hydrazinylidene]-4-oxocyclohexa-1,5-dien-1-yl}-N-dodecanoyl-L-alanine](/img/structure/B14500209.png)
